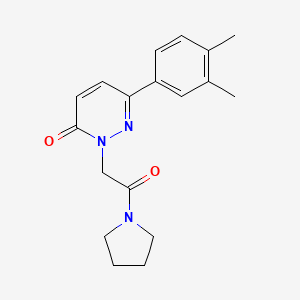![molecular formula C18H21FN4O2 B2586571 N-[(4-Fluorophenyl)methyl]-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide CAS No. 2380059-06-1](/img/structure/B2586571.png)
N-[(4-Fluorophenyl)methyl]-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Fluorophenyl)methyl]-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide is a chemical compound that has been extensively studied for its potential in the field of medicinal chemistry. This compound is also known as FMP-1 and has shown promising results in various scientific research applications.
Mecanismo De Acción
FMP-1 works by targeting specific enzymes and receptors in the body. It has been found to inhibit the activity of certain enzymes and receptors that are involved in the growth and proliferation of cancer cells. FMP-1 has also been found to have neuroprotective effects by inhibiting the activity of enzymes and receptors that are involved in the development of Alzheimer's and Parkinson's disease.
Efectos Bioquímicos Y Fisiológicos
FMP-1 has been found to have various biochemical and physiological effects on the body. It has been found to inhibit the activity of specific enzymes and receptors that are involved in the growth and proliferation of cancer cells. FMP-1 has also been found to have neuroprotective effects by inhibiting the activity of enzymes and receptors that are involved in the development of Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMP-1 has several advantages for lab experiments. It is easy to synthesize and has shown promising results in various scientific research applications. However, FMP-1 has some limitations for lab experiments. It is relatively expensive to synthesize and requires specialized equipment and expertise to handle.
Direcciones Futuras
There are several future directions for the study of FMP-1. One future direction is to further investigate its potential in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another future direction is to explore its potential as a drug delivery system for targeted drug delivery. Additionally, further studies can be conducted to optimize the synthesis method of FMP-1 and to develop more efficient and cost-effective methods of synthesis.
Métodos De Síntesis
The synthesis of FMP-1 involves the reaction of 4-fluorobenzylamine with 5-methyl-2-chloropyrimidine in the presence of a base to form the intermediate N-(4-fluorobenzyl)-5-methyl-2-chloropyrimidin-4-amine. This intermediate is then coupled with 1-piperidinecarboxylic acid, 4-(2,4-dimethoxyphenyl)-2,6-dimethylpyridine, and diisopropylcarbodiimide to form the final product, N-[(4-Fluorophenyl)methyl]-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide.
Aplicaciones Científicas De Investigación
FMP-1 has been extensively studied for its potential in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. FMP-1 has been found to inhibit the growth of cancer cells by targeting specific enzymes and receptors. It has also been found to have neuroprotective effects in the treatment of Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-13-10-20-17(21-11-13)25-16-6-8-23(9-7-16)18(24)22-12-14-2-4-15(19)5-3-14/h2-5,10-11,16H,6-9,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRPULPZNGASGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5,6-Dimethylpyrimidin-4-yl)-N-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2586489.png)
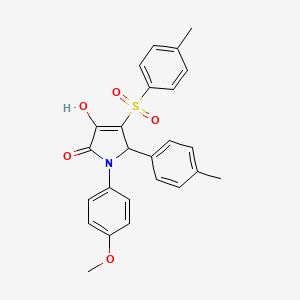
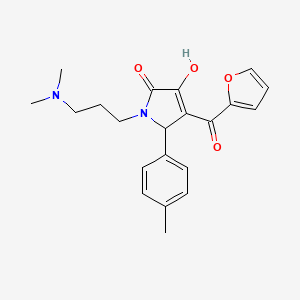
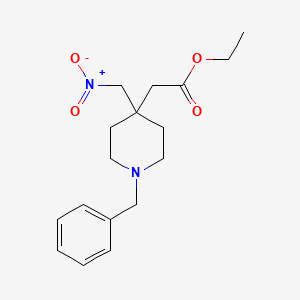
![2-[5-(4-methylphenyl)tetrazol-2-yl]-N-phenylacetamide](/img/structure/B2586497.png)
![1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-ylthio)ethanone](/img/structure/B2586498.png)
![4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone](/img/structure/B2586503.png)
![1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2586504.png)
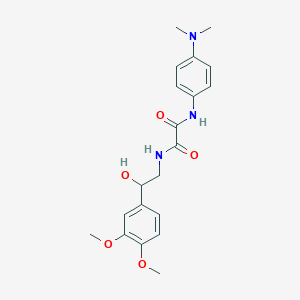
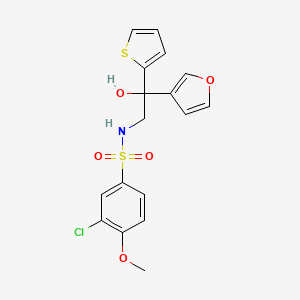
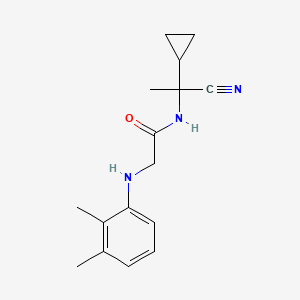
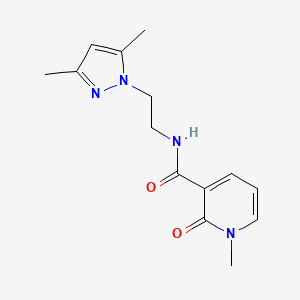
![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B2586509.png)
